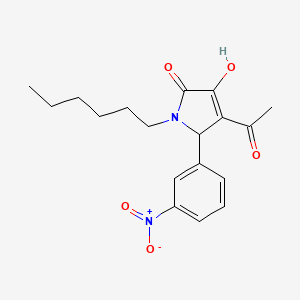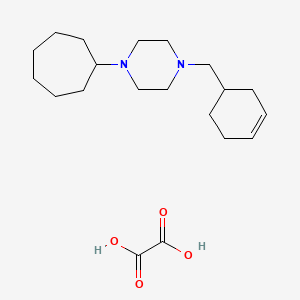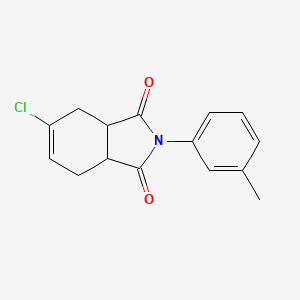
4-acetyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as ANPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANPP is a precursor to fentanyl, a potent synthetic opioid used in pain management. However,
Wirkmechanismus
The mechanism of action of ANPP in various applications is still not fully understood. However, studies have suggested that ANPP may exert its effects through the modulation of various signaling pathways, such as the MAPK/ERK pathway and the PI3K/AKT pathway.
Biochemical and Physiological Effects
ANPP has been shown to exhibit various biochemical and physiological effects in different studies. For instance, ANPP has been reported to induce apoptosis in cancer cells, inhibit bacterial growth, and suppress viral replication. ANPP has also been found to enhance the conductivity of polymers and exhibit herbicidal activity.
Vorteile Und Einschränkungen Für Laborexperimente
ANPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC and GC-MS. ANPP is also stable under normal laboratory conditions. However, ANPP is a hazardous chemical that requires careful handling and disposal due to its toxicity and potential health risks.
Zukünftige Richtungen
ANPP has promising potential for various scientific research applications. Future research could focus on the development of new synthetic methods for ANPP, the identification of its molecular targets and signaling pathways, and the optimization of its properties for specific applications. Additionally, further studies could explore the potential use of ANPP in drug discovery, nanotechnology, and environmental science.
Conclusion
In conclusion, ANPP is a versatile chemical compound with potential applications in various scientific research fields. Its unique properties and potential applications make it an attractive subject for future research. However, ANPP's potential health risks and toxicity must be carefully considered in laboratory experiments.
Synthesemethoden
ANPP can be synthesized by several methods, including the Leuckart-Wallach reaction, the Paal-Knorr reaction, and the Pictet-Spengler reaction. The Leuckart-Wallach reaction is the most commonly used method for ANPP synthesis, which involves the reaction of benzyl cyanide with N-phenethyl-4-piperidone in the presence of formic acid.
Wissenschaftliche Forschungsanwendungen
ANPP has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, ANPP has been investigated for its antitumor, antimicrobial, and antiviral properties. ANPP has also been studied for its potential use as a diagnostic tool for cancer detection. In material science, ANPP has been explored for its use in the synthesis of nanoparticles and as a precursor for the production of conductive polymers. In environmental science, ANPP has been examined for its potential use as a biodegradable herbicide.
Eigenschaften
IUPAC Name |
3-acetyl-1-hexyl-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-4-5-6-10-19-16(15(12(2)21)17(22)18(19)23)13-8-7-9-14(11-13)20(24)25/h7-9,11,16,22H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDYMVJKPZEWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)


![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)



![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)
![2-(4-chlorophenoxy)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B4955588.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)